molecular formula C18H19N5O3 B1227307 2-(3,5-Dimethyl-1-pyrazolyl)-4-(4-hydroxyanilino)-5-pyrimidinecarboxylic acid ethyl ester

2-(3,5-Dimethyl-1-pyrazolyl)-4-(4-hydroxyanilino)-5-pyrimidinecarboxylic acid ethyl ester

Cat. No. B1227307
M. Wt: 353.4 g/mol
InChI Key: JLQSDPUKMIJEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-1-pyrazolyl)-4-(4-hydroxyanilino)-5-pyrimidinecarboxylic acid ethyl ester is a pyrimidinecarboxylic acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrimidinecarboxylic acid derivatives, including 2-(3,5-Dimethyl-1-pyrazolyl)-4-(4-hydroxyanilino)-5-pyrimidinecarboxylic acid ethyl ester, have been synthesized through various chemical reactions. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles can yield 4-substituted 2-amino-, 2-methyl- or 2-phenyl-5-pyrimidinecarboxylic acids, which upon hydrolysis and heating, can be converted to pyrimidinamines and pyrimidines (Schenone et al., 1990).

Antiviral and Antimycotic Activities

  • Certain ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates have demonstrated antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and antimycotic activity against fungal strains. This indicates a potential application of pyrimidinecarboxylic acid derivatives in developing antiviral and antimycotic agents (Sansebastiano et al., 1993).

Structural Characterization and Crystallography

  • Structural characterization of pyrimidine derivatives, including those similar to the compound , has been achieved using techniques like IR, NMR, and X-ray diffraction. These studies aid in understanding the molecular structure and potential interactions of these compounds (Nagarajaiah & Begum, 2015).

Cardiotonic Activity

  • Synthesized pyrimidine derivatives have been evaluated for their cardiotonic activity, indicating a potential application in treating heart-related conditions. The structure-activity relationship of these compounds provides insights into their effectiveness as cardiotonic agents (Dorigo et al., 1996).

Quantum Chemical Studies

  • Quantum chemical studies have been conducted on pyrimidine derivatives, providing insights into their electronic structures and molecular geometries. This research is crucial for understanding the chemical properties and reactivity of such compounds (Mamarakhmonov et al., 2016).

properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-(4-hydroxyanilino)pyrimidine-5-carboxylate

InChI

InChI=1S/C18H19N5O3/c1-4-26-17(25)15-10-19-18(23-12(3)9-11(2)22-23)21-16(15)20-13-5-7-14(24)8-6-13/h5-10,24H,4H2,1-3H3,(H,19,20,21)

InChI Key

JLQSDPUKMIJEII-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)O)N3C(=CC(=N3)C)C

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)O)N3C(=CC(=N3)C)C

solubility

0.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-Dimethyl-1-pyrazolyl)-4-(4-hydroxyanilino)-5-pyrimidinecarboxylic acid ethyl ester
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2-(3,5-Dimethyl-1-pyrazolyl)-4-(4-hydroxyanilino)-5-pyrimidinecarboxylic acid ethyl ester
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2-(3,5-Dimethyl-1-pyrazolyl)-4-(4-hydroxyanilino)-5-pyrimidinecarboxylic acid ethyl ester

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